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Compound of Interest

Compound Name: 6-Octenal

Cat. No.: B12685837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

(6Z)-6-octenal, a volatile organic compound with applications in the flavor and fragrance

industry. Due to the limited availability of published experimental spectra for this specific

isomer, this document presents predicted data based on established principles of NMR, IR, and

MS spectroscopy for aldehydes and cis-alkenes. Furthermore, it outlines comprehensive

experimental protocols for the acquisition of such data and a logical workflow for spectroscopic

analysis.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for (6Z)-6-octenal. These

values are estimations derived from typical ranges for the functional groups present in the

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for (6Z)-6-Octenal
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (Aldehyde) 9.7 - 9.8 t ~1.5

H6, H7 (Vinyl) 5.3 - 5.5 m -

H2 2.4 - 2.5 dt ~7.5, ~1.5

H5 2.0 - 2.1 q ~7.0

H3, H4 1.6 - 1.7 m -

H8 0.9 - 1.0 t ~7.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for (6Z)-6-Octenal

Carbon Chemical Shift (δ, ppm)

C1 (Carbonyl) 202 - 203

C6, C7 (Vinyl) 125 - 135

C2 43 - 44

C5 26 - 27

C3, C4 22 - 32

C8 13 - 14

Table 3: Predicted Infrared (IR) Spectroscopic Data for (6Z)-6-Octenal
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Aldehyde) 1720 - 1740 Strong

C-H (Aldehyde) 2720 - 2820 Medium

C=C (cis-Alkene) 1650 - 1660 Medium to Weak

=C-H (cis-Alkene) 3000 - 3030 Medium

C-H (Alkyl) 2850 - 2960 Strong

=C-H bend (cis-Alkene) 675 - 730 Strong

Table 4: Predicted Mass Spectrometry (MS) Data for (6Z)-6-Octenal

m/z Interpretation

126 Molecular Ion [M]⁺

111 [M-CH₃]⁺

97 [M-C₂H₅]⁺

83 [M-C₃H₇]⁺

69 [M-C₄H₉]⁺

55 [C₄H₇]⁺ (McLafferty rearrangement)

44 [CH₃CHO]⁺ (McLafferty rearrangement)

41 [C₃H₅]⁺

29 [CHO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for (6Z)-6-octenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and

connectivity of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of purified (6Z)-6-octenal in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such

as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 1024 or more).

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra,

and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation:
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Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., CCl₄ or CS₂).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Place the prepared sample in the spectrometer and record the sample spectrum.

The instrument will automatically subtract the background spectrum from the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to

confirm its identity and elemental composition.

Methodology:

Sample Introduction: Introduce the volatile sample into the mass spectrometer via a gas

chromatography (GC-MS) system for separation and purification before ionization.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,

m/z 20-200).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be

used to determine the exact elemental composition.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of (6Z)-6-
octenal.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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